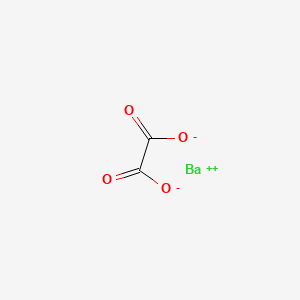
Barium oxalate
概要
説明
Barium Oxalate is a white crystalline powder that is soluble in water . It is used in various industries and laboratories . It is sometimes used as a green pyrotechnic colorant generally in specialized pyrotechnic compositions containing magnesium .
Synthesis Analysis
Barium Oxalate can be synthesized by two strategies: the barium oxalate and the iron oxalate strategy. Thermal decomposition of barium oxalate precursor and ferrous oxalate precursor has been done using polyvinyl alcohol (PVA) as a fuel .Molecular Structure Analysis
The molecular formula of Barium Oxalate is C2BaO4 . The oxalate ion in Barium Oxalate is substantially twisted about its C–C bond .Chemical Reactions Analysis
Soluble oxalates react with barium ion to produce white barium oxalate. This precipitate is soluble in strong acids, and in hot dilute acetic acid . Soluble chromates react with barium ion to form a finely divided yellow precipitate of barium chromate .科学的研究の応用
Optoelectronic Device Fabrication
Barium oxalate is characterized by optical constants such as energy bandgap, absorption coefficient, refractive index, reflectance, electrical polarizability, and cutoff wavelength. These properties are crucial for materials used in the fabrication of optoelectronic devices .
Thermoanalytical Techniques
The decomposition of barium oxalate at higher temperatures is studied using thermoanalytical techniques. This helps determine the apparent activation energies of material degradation, which is essential for understanding the thermal stability of materials .
Crystal Growth in Agar Gel
Barium oxalate can be grown in agar gel at ambient temperature. The growth process is influenced by parameters like gel concentration, setting time, and reactant concentration. This method yields prismatic platy shaped spherulites and dendrites .
Characterization Studies
The growth and characterization of barium oxalate crystals involve using high-purity chemicals and specific apparatus. These studies are fundamental to understanding the physical and chemical properties of the crystals .
Precursor to Barium Titanate
Barium oxalate serves as a precursor to barium titanyl oxalate, which is a molecular precursor to barium titanate (BaTiO3). Barium titanate is significant due to its use in electronic components such as capacitors and thermistors .
Pyrotechnics
An exotic application of barium oxalate is in pyrotechnics, where it imparts a green color to fireworks. This use leverages the compound’s ability to produce distinct colors when burned .
Spectroscopic Analysis
The FTIR spectroscopic analysis of barium oxalate single crystals confirms the presence of functional groups and metal-oxygen bond formation (Ba-O bond). This information is vital for various research applications where these bonds play a role .
作用機序
Target of Action
Barium Oxalate is a chemical compound with the formula BaC2O4 . It consists of barium cations (Ba2+) and oxalate anions (C2O2−4) It’s known that barium oxalate can interact with certain enzymes and biochemical processes, particularly those involving potassium channels .
Mode of Action
It’s known that Barium Oxalate can affect the action potential waveform and excitability of neuronal and muscle tissues by interacting with inward rectifier potassium channels . This interaction allows potassium to flow into the cell rather than out of it .
Biochemical Pathways
Barium Oxalate is involved in several biochemical pathways. Oxalic acid, the anion part of Barium Oxalate, is a secondary metabolite secreted by fungi, bacteria, and plants . It’s linked to various processes such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The oxalate-carbonate pathway (OCP) is a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation .
Pharmacokinetics
It’s known that barium oxalate is extremely insoluble in water , which could limit its bioavailability. It’s also known to convert to barium oxide when heated .
Result of Action
Given its interactions with potassium channels, it could potentially affect the electrical activity of cells, particularly neurons and muscle cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Barium Oxalate. For instance, its solubility and reactivity can be affected by pH and temperature . Furthermore, the presence of other ions in the environment could influence the compound’s interactions and reactions .
Safety and Hazards
Barium Oxalate is harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Barium Oxalate has been used to prepare barium titanyl oxalate, which is an important molecular precursor to barium titanate, BaTiO3 . It has also been used to impart a green color to pyrotechnics . Researchers are more attracted to microwave-assisted route for the synthesis of ferrite nanomaterials due to its simplicity .
特性
IUPAC Name |
barium(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUARMXARIJAFV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(C2O4), C2BaO4 | |
| Record name | Barium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883418 | |
| Record name | Barium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; Insoluble in water (0.093 g/L); [Alfa Aesar MSDS] | |
| Record name | Barium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Barium oxalate | |
CAS RN |
516-02-9 | |
| Record name | Barium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, barium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54R8VVF8ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of barium oxalate?
A1: Barium oxalate exists in different hydrated forms. The most common one is barium oxalate dihydrate, with the molecular formula BaC2O4·2H2O. Its molecular weight is 225.34 g/mol. Other forms include barium oxalate hemihydrate (BaC2O4·0.5H2O) [] and BaC2O4·3.5H2O. []
Q2: What spectroscopic techniques are used to characterize barium oxalate?
A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize barium oxalate. FTIR reveals the presence of functional groups like OH, carbonyl, and metal-oxygen bonds. [, ] XRD analysis confirms the crystalline structure, revealing a monoclinic system with specific lattice parameters depending on the hydration state. [, , ]
Q3: How does the structure of barium oxalate influence its properties?
A3: The layered structure of barium oxalate, with positively charged layers of barium, oxalate, and water interspersed with anions, contributes to its unique properties. The presence of water molecules within the structure also influences its thermal behavior, leading to stepwise dehydration upon heating. [, ]
Q4: What are the common methods for synthesizing barium oxalate?
A4: Barium oxalate crystals are often synthesized using gel growth techniques. These methods utilize gels, like agar-agar or silica, as a medium for controlled diffusion and reaction between barium ions (from sources like barium chloride) and oxalic acid. [, , , , ]
Q5: How does the concentration of reactants influence barium oxalate crystal growth in gel methods?
A5: The concentration of reactants plays a crucial role in crystal growth. At higher concentrations of feed solution, researchers observed the formation of dense fibers rather than well-defined crystals. [] Optimizing reactant concentration is essential for obtaining desired crystal sizes and morphologies.
Q6: What is the role of temperature in barium oxalate crystal growth?
A6: Temperature significantly affects both nucleation density and growth rate. Studies show a decrease in nucleation density at higher temperatures. [, ] Researchers have explored different temperature ranges to optimize crystal growth, often conducting synthesis at ambient temperatures for gel methods. [, , ]
Q7: Can the morphology of barium oxalate be controlled during synthesis?
A7: Yes, by introducing a double-hydrophilic block copolymer poly(ethylene glycol)-block-poly(methacrylic acid) (PEG-b-PMAA) during crystallization, researchers have successfully synthesized barium oxalate crystals with novel morphologies, including fan-like aggregates and spherical aggregates composed of flake-like crystals. [] Additionally, acicular barium oxalate particles with high aspect ratios were synthesized by controlling the morphology of BaC2O4·0.5H2O. []
Q8: How does barium oxalate behave upon heating?
A8: Barium oxalate undergoes thermal decomposition in a stepwise manner. Thermogravimetric analysis (TGA) reveals weight loss primarily between 220-400°C, attributed to dehydration and subsequent decomposition of oxalates. [] The exact decomposition pathway and final products depend on the heating rate, atmosphere, and presence of other compounds.
Q9: What are the kinetic parameters associated with barium oxalate decomposition?
A9: Kinetic studies, utilizing methods like Ozawa and Coats & Redfern, determined the apparent activation energy for barium oxalate decomposition. Values obtained range from 185.4 to 187.42 kJ/mol, highlighting the energy barrier associated with the breakdown process. []
Q10: How does the presence of other metal oxalates affect the thermal decomposition of barium oxalate?
A10: Studies on binary mixtures of barium oxalate with copper oxalate (BaC2O4·0.6H2O and CuC2O4) revealed a complex decomposition pathway. The presence of copper oxalate altered the decomposition mechanism and resulted in a mixture of barium oxide (BaO) and copper oxide (CuO) as final products. []
Q11: What are the potential applications of barium oxalate?
A11: While barium oxalate itself might not have direct applications, it serves as a precursor for synthesizing other valuable materials. For instance, researchers utilize barium oxalate in the production of barium titanate (BaTiO3), a crucial component in electronic devices. [, ]
Q12: How is barium oxalate used in barium titanate synthesis?
A12: Barium oxalate can be reacted with titanium dioxide (TiO2) to produce barium titanate. This method, known as the semi-oxalate method, offers advantages like lower calcination temperatures, leading to the formation of nano-sized BaTiO3 crystals. [] The morphology of barium oxalate influences the final BaTiO3 particle morphology, offering control over material properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




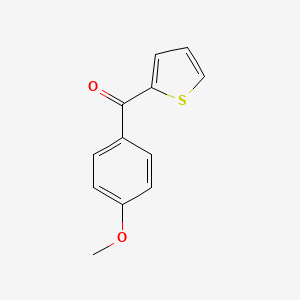
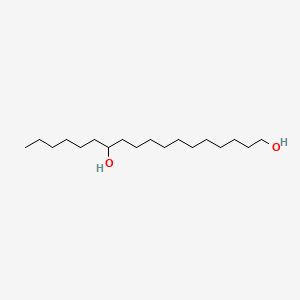

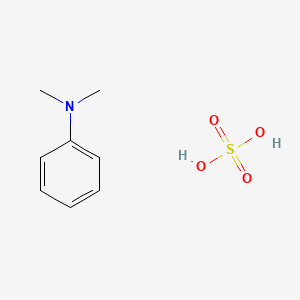
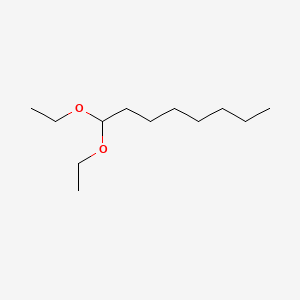
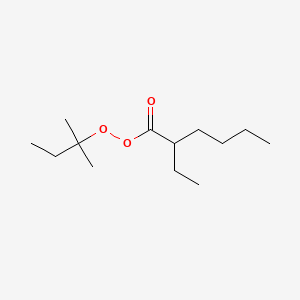

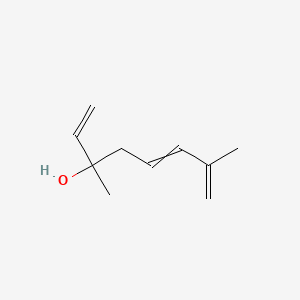
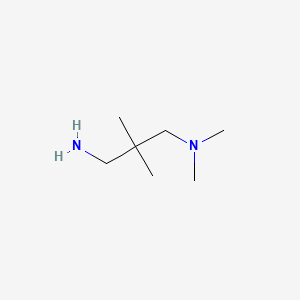


![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1583696.png)
